molecular formula C9H9BrClNO B2413497 (Z)-[2-bromo-1-(4-chlorophenyl)ethylidene](methoxy)amine CAS No. 152801-67-7

(Z)-[2-bromo-1-(4-chlorophenyl)ethylidene](methoxy)amine

Cat. No.: B2413497
CAS No.: 152801-67-7
M. Wt: 262.53
InChI Key: NPAHWSUAQZFFLK-FMIVXFBMSA-N
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Description

(Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine is a chemical compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol . This compound is known for its unique structure, which includes a bromine atom, a chlorine atom, and a methoxy group attached to an ethylideneamine backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

(Z)-2-bromo-1-(4-chlorophenyl)-N-methoxyethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-13-12-9(6-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAHWSUAQZFFLK-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CBr)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\CBr)/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine typically involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for (Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and chlorine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oximes, nitriles, or amines.

Scientific Research Applications

(Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and applications in various research domains.

Chemical Structure and Properties

The compound features a bromine atom and a chlorophenyl group , which contribute to its distinct reactivity and biological properties. The presence of the methoxy group enhances its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that (Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine exhibits antimicrobial activity . It has been evaluated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent. The mechanism is thought to involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, similar to other compounds with similar structures.

Antiviral Activity

In addition to its antibacterial properties, studies suggest that this compound may possess antiviral activity . Ongoing research aims to explore its efficacy against specific viral pathogens, potentially positioning it as a candidate for antiviral drug development.

Antitumor Activity

Preliminary investigations have hinted at the antitumor potential of (Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine. The compound's structural analogs have demonstrated inhibitory effects on cancer cell lines, prompting further studies into its mechanism of action and effectiveness against various types of cancer .

The biological activity of (Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine is largely attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to alterations in enzyme activity or receptor binding, resulting in various biological effects. The precise pathways involved are still under investigation but may include:

  • Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in microbial metabolism.
  • Receptor Modulation : Potential interactions with cellular receptors could modulate signaling pathways related to inflammation or cell proliferation.

Synthesis and Research Applications

The synthesis of (Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine typically involves multi-step organic reactions that allow for the incorporation of the bromine and methoxy groups. This compound serves not only as a potential therapeutic agent but also as a building block in the synthesis of more complex organic molecules used in various scientific research applications.

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives related to (Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the compound's structure can enhance its antimicrobial properties.
  • Antitumor Activity : Research on structurally similar compounds revealed notable cytotoxic effects in certain cancer cell lines, indicating that (Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine could be further explored for its antitumor potential .

Data Table: Biological Activities Overview

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AntiviralPotential efficacy against specific viruses
AntitumorInhibitory effects on cancer cell lines

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine, and how are stereochemical outcomes controlled?

  • Methodology : The compound can be synthesized via cyclocondensation of 2-bromo-1-(4-chlorophenyl)ethanone with a nitrogen-containing nucleophile (e.g., 2-aminopyrimidine), followed by hydrazinolysis to yield the imidazole intermediate. Stereochemical control is achieved through chiral catalysts or enantioselective reaction conditions, as demonstrated in asymmetric hydrogenation studies of structurally similar N-aryl imines .
  • Key Data : Reaction yields vary significantly (34–95%) depending on substituents and catalysts, with stereochemical purity up to 97% ee reported for analogous compounds .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign chemical shifts for the bromo, chlorophenyl, and methoxyamine groups. For example, in similar compounds, the ethylidene proton resonates at δ ~5.5–6.0 ppm with coupling constants (J) of ~8–10 Hz for Z/E isomer differentiation .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~287–289 for C₁₀H₁₀BrClNO) .
  • X-ray crystallography : Use SHELXL for structure refinement, leveraging high-resolution data to resolve halogen bonding interactions between bromine and neighboring atoms .

Advanced Research Questions

Q. How do electronic effects of the bromo and chlorophenyl substituents influence reactivity in cross-coupling reactions?

  • Methodology :

  • Perform DFT calculations to map electron density distributions, focusing on the bromine atom’s σ-hole for potential Suzuki-Miyaura couplings.
  • Experimentally compare reactivity with dehalogenated analogs. For example, bromine’s electronegativity may slow oxidative addition in palladium-catalyzed reactions compared to chloro analogs .
    • Contradiction Analysis : While bromine typically enhances electrophilicity, steric hindrance from the ethylidene group may offset this effect, requiring optimized ligands (e.g., bulky phosphines) .

Q. What strategies resolve contradictions in reported biological activities of structurally related compounds?

  • Methodology :

  • Dose-response assays : Compare IC₅₀ values across studies to identify discrepancies caused by assay conditions (e.g., pH, solvent).
  • Molecular docking : Model interactions with target receptors (e.g., kinases) to explain variations in activity. For example, nitropropene moieties in similar compounds exhibit π-π stacking with tyrosine residues, but methoxyamine groups may disrupt binding .
    • Data Table :
CompoundIC₅₀ (μM)Target ReceptorReference
Analog with nitropropene0.12Kinase A
Target compound (Z-isomer)2.5Kinase A

Q. How can computational modeling predict the Z/E isomer stability of this compound under varying pH conditions?

  • Methodology :

  • Use Gaussian or ORCA software for conformational analysis, optimizing geometries at the B3LYP/6-31G* level.
  • Calculate Gibbs free energy differences (ΔΔG) between Z and E isomers. For example, the Z-isomer may be favored by 3–5 kcal/mol due to intramolecular hydrogen bonding between methoxyamine and the ethylidene group .
  • Validate with variable-temperature NMR to observe isomerization kinetics .

Methodological Notes

  • Stereochemical Refinement : When using SHELXL, apply TWIN/BASF commands to address potential crystal twinning caused by halogen-heavy structures .
  • Contradiction Mitigation : Replicate low-yield syntheses (e.g., 34% in ) under inert atmospheres (N₂/Ar) to suppress oxidative byproducts.

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